2-(Phenoxymethyl)-1,3-benzoxazole

antifungal broad-spectrum SAR

Obtain the unsubstituted 2-(phenoxymethyl)-1,3-benzoxazole scaffold to establish a single-compound, broad-spectrum antifungal positive control across Fusarium, Alternaria, Botrytis, and other key phytopathogens (IC50 12.27–65.25 μg/mL). Unlike halogenated or core-swapped analogs that lose potency, its optimal balance (XlogP 3.3, PSA 35.3 Ų) delivers the widest coverage in the series. Ideal for systematic SAR exploration, Sec14p probe development (Ki 8.92 μM), and solid-state formulation benchmarking (mp 154–156 °C).

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 7506-48-1
Cat. No. B12802843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenoxymethyl)-1,3-benzoxazole
CAS7506-48-1
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3O2
InChIInChI=1S/C14H11NO2/c1-2-6-11(7-3-1)16-10-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2
InChIKeyIUSYEIUXPASPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenoxymethyl)-1,3-benzoxazole (CAS 7506-48-1): Core Scaffold Identity and Procurement-Relevant Profile


2-(Phenoxymethyl)-1,3-benzoxazole (CAS 7506-48-1; synonym 2-(phenoxymethyl)benzo[d]oxazole) is a heterocyclic compound belonging to the privileged benzoxazole scaffold class, characterized by a benzene ring fused to an oxazole ring with a phenoxymethyl substituent at the 2-position [1]. It serves as a versatile pharmacophore and building block, with confirmed broad-spectrum antifungal activity against eight economically important phytopathogenic fungi [1]. The compound is synthesized via Williamson etherification of 2-(chloromethyl)benzoxazole with phenol, yielding 75.56% as a yellow solid with a melting point of 154–156 °C [1].

Why In-Class Benzoxazole Analogs Cannot Substitute for 2-(Phenoxymethyl)-1,3-benzoxazole Without Loss of Function


Within the 2-(aryloxymethyl)benzoxazole series, seemingly minor substituent changes on the phenyl ring produce drastic alterations in antifungal spectrum breadth and potency. Halogen introduction (F or Cl) at the para position narrows the spectrum and reduces overall activity, while replacement of the benzoxazole core with benzothiazole largely abolishes activity against most pathogens [1]. The unsubstituted phenyl ring in 2-(phenoxymethyl)-1,3-benzoxazole uniquely balances lipophilicity (XlogP 3.3) and polar surface area (35.3 Ų) to confer the broadest antifungal coverage among all tested analogs [1][2]. Generic substitution with a halogenated or heterocycle-swapped analog therefore cannot replicate this breadth of activity.

Quantitative Differential Evidence: 2-(Phenoxymethyl)-1,3-benzoxazole vs. Closest Analogs and Standard Controls


Broad-Spectrum Antifungal Coverage Across Eight Phytopathogens vs. Narrow-Spectrum Halogenated Analogs

2-(Phenoxymethyl)-1,3-benzoxazole (compound 5a) is the only derivative in the 2-(aryloxymethyl)benzoxazole series that exhibits measurable antifungal activity against all eight tested phytopathogenic fungi simultaneously (IC50 range 12.27–65.25 μg/mL) [1]. In contrast, the 4-fluoro analog 5b is active against only five of eight fungi (IC50 15.98–32.78 μg/mL on susceptible strains, >100 μg/mL on three strains), and the 4-chloro analog 5c is active against only Botrytis cinerea (IC50 50.04 μg/mL, >100 μg/mL on all other seven fungi) [1]. The benzothiazole analog 6a is active against only B. cinerea (IC50 62.62 μg/mL) [1].

antifungal broad-spectrum SAR

Best-in-Series Potency Against Botrytis cinerea vs. All 2-(Aryloxymethyl)benzoxazole and Benzothiazole Analogs

Among all 26 synthesized 2-(aryloxymethyl)benzoxazole and benzothiazole derivatives, 2-(phenoxymethyl)-1,3-benzoxazole (5a) demonstrated the lowest IC50 against Botrytis cinerea (19.92 ± 3.34 μg/mL), outperforming the 4-fluoro analog 5b (23.78 ± 1.55 μg/mL), the 4-chloro analog 5c (50.04 ± 6.03 μg/mL), the 4-acetyl analog 5h (35.52 ± 2.95 μg/mL), and all benzothiazole derivatives (6a: 62.62 ± 2.17 μg/mL; 6c: 61.20 ± 4.91 μg/mL; 6l: 50.42 ± 5.75 μg/mL) [1]. Hymexazol, the commercial control, showed IC50 4.72 ± 0.52 μg/mL against B. cinerea [1].

Botrytis cinerea grey mould fungicide

Unsubstituted Phenyl Ring Outperforms Halogen-Substituted Analogs: Structure-Activity Relationship Evidence

Contrary to the general expectation that halogen introduction enhances pesticide activity, the unsubstituted phenyl ring of 2-(phenoxymethyl)-1,3-benzoxazole (5a) confers superior antifungal potency compared to its 4-fluoro (5b) and 4-chloro (5c) analogs. The rank order against most of the eight plant pathogens was 5a > 5b > 5c [1]. Specifically, against Fusarium solani, 5a (IC50 12.27 ± 0.88 μg/mL) is 1.3× more potent than 5b (15.98 ± 1.15 μg/mL), while 5c is completely inactive (>100 μg/mL) [1]. Molecular docking analysis attributes this to the electron-withdrawing halogen groups altering the phenyl ring extension direction, weakening van der Waals interactions with residues Ser201, Gln202, Tyr205, Pro205, Arg208, and Met209 of the Sec14p target [1].

SAR halogen effect antifungal optimization

Molecular Docking Binding Affinity to Sec14p Lipid Transfer Protein vs. Halogenated and Acetyl-Substituted Analogs

In molecular docking studies against the Sec14p lipid transfer protein from Saccharomyces cerevisiae, 2-(phenoxymethyl)-1,3-benzoxazole (5a) exhibited a binding energy of −6.89 kcal/mol and a predicted inhibition constant (Ki) of 8.92 μM [1]. This binding affinity is comparable to the co-crystallized inhibitor PIA (−6.96 kcal/mol, Ki 7.97 μM) [1]. By comparison, the 4-fluoro analog 5b showed slightly weaker binding (−6.86 kcal/mol, Ki 9.39 μM), while the 4-acetyl analogs 5h, 5i, and 5j showed progressively stronger docking scores (−7.38 to −7.85 kcal/mol) that did not translate to superior broad-spectrum activity [1].

molecular docking Sec14p target engagement

Physicochemical Property Differentiation: Melting Point and Lipophilicity vs. Closest Active Analogs

2-(Phenoxymethyl)-1,3-benzoxazole (5a) exhibits a melting point of 154–156 °C, substantially higher than the 4-fluoro analog 5b (62–63 °C) and the 4-chloro analog 5c, reflecting stronger crystal lattice packing due to the unsubstituted phenyl ring [1]. The computed XlogP is 3.3 with a topological polar surface area of 35.3 Ų [2]. This moderate lipophilicity stands in contrast to the halogenated analogs which have higher logP values due to halogen contributions. The higher melting point offers advantages in solid-state stability and formulation development, while the moderate lipophilicity supports both membrane penetration and aqueous compatibility for biological assays.

physicochemical properties formulation melting point

Validated Application Scenarios for 2-(Phenoxymethyl)-1,3-benzoxazole in Agrochemical and Antifungal Discovery Programs


Broad-Spectrum Antifungal Reference Standard for Multi-Pathogen Screening Panels

Use 2-(phenoxymethyl)-1,3-benzoxazole as a single-compound broad-spectrum positive control in antifungal screening panels encompassing Fusarium, Alternaria, Colletotrichum, Valsa, Magnaporthe, and Botrytis species. With confirmed activity across all eight tested phytopathogens (IC50 12.27–65.25 μg/mL), it provides a consistent benchmark against which novel candidates can be measured across the full panel, eliminating the need for pathogen-specific controls [1].

Parent Scaffold for Structure-Activity Relationship (SAR) Optimization Programs Targeting Botrytis cinerea

Employ 2-(phenoxymethyl)-1,3-benzoxazole as the unsubstituted parent scaffold for systematic SAR exploration. It is the most potent benzoxazole derivative against Botrytis cinerea (IC50 19.92 μg/mL) in its series, and the SAR data clearly show that halogen substitution on the phenyl ring reduces potency—a critical insight for avoiding unproductive synthetic directions [1]. The scaffold also provides validated molecular docking poses against Sec14p for rational design [1].

Chemical Probe for Sec14p Lipid Transfer Protein Target Engagement Studies

Utilize 2-(phenoxymethyl)-1,3-benzoxazole as a moderate-affinity chemical probe (Ki 8.92 μM) for Sec14p lipid transfer protein functional studies in fungal systems. Its binding affinity is comparable to the co-crystallized inhibitor PIA (Ki 7.97 μM), and the validated docking protocol provides a structural framework for designing affinity-labeled or photoaffinity derivatives based on this core scaffold [1].

Solid-Form Reference Standard for Benzoxazole Physical Property Benchmarking

Procure 2-(phenoxymethyl)-1,3-benzoxazole as a high-melting (154–156 °C) solid standard for benchmarking the physicochemical properties of novel benzoxazole derivatives. Its relatively high melting point and moderate lipophilicity (XlogP 3.3, PSA 35.3 Ų) make it suitable for developing solid-phase formulation protocols, crystallization studies, and thermal stability assessments of benzoxazole-based agrochemical candidates [1][2].

Quote Request

Request a Quote for 2-(Phenoxymethyl)-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.